Cloxyfonac
Description
Contextualizing Cloxyfonac within the Spectrum of Plant Bioregulators
Plant bioregulators, or plant growth regulators (PGRs), are organic compounds that, in low concentrations, influence plant physiological processes. They can be either natural (phytohormones) or synthetic. This broad category is further classified based on their mode of action and the effects they elicit.
This compound is classified as a synthetic auxin. bcpcpesticidecompendium.org Auxins are a primary class of plant hormones that play a crucial role in nearly every aspect of plant growth and development, including cell enlargement, stem elongation, and the formation of roots. ijcmas.com Synthetic auxins, like this compound, are compounds that are not naturally produced by plants but mimic the effects of the endogenous auxin, indole-3-acetic acid (IAA). wikipedia.org
The mode of action for this compound involves modifying the plant's natural hormone activity. herts.ac.ukherts.ac.uk It belongs to the phenoxycarboxylic acid class of plant growth regulators. guidechem.com This classification places it alongside other well-known synthetic auxins such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA). wikipedia.orgresearchgate.netgoogleapis.com These compounds are recognized for their ability to influence cell division and differentiation, leading to controlled growth responses.
Historical Trajectory and Evolution of this compound Research Themes
The journey of this compound research is intertwined with the broader history of auxin discovery and the subsequent development of synthetic analogs. The initial research into auxins in the 1930s is considered the dawn of plant bioregulator research. ijcmas.com This foundational work on naturally occurring auxins like IAA paved the way for the synthesis and investigation of compounds with similar or enhanced activities. wikipedia.org
This compound, also known by the commercial name Tomatlane (as its sodium salt), was developed by the Japanese company Shionogi & Co., Ltd. guidechem.com Early research on this compound and similar compounds focused on their practical applications in agriculture, particularly for managing fruit set and size in crops like tomatoes and aubergines. herts.ac.ukherts.ac.uk Studies have explored its effectiveness in inducing fruit setting, especially under conditions that are unfavorable for natural pollination, such as low light and low temperatures. researchgate.net
Over time, research has expanded to compare its efficacy with other PGRs and to understand its synergistic effects when used in combination with other compounds like heteroauxin and forchlorfenuron (B1673536) (CPPU). google.com For instance, a study on eggplant demonstrated that this compound produced a higher marketable yield compared to 4-CPA and CPPU. researchgate.net This highlights a research theme focused on optimizing agricultural output through the targeted application of specific bioregulators.
Methodological Advancements in the Study of Plant Growth-Regulating Compounds
The study of plant growth regulators like this compound has been significantly advanced by the evolution of analytical techniques. The primary challenge in analyzing these compounds lies in their typically low concentrations within plant tissues, which are often complex matrices containing numerous interfering substances. mdpi.com
Early methods for auxin detection included colorimetric assays, which, despite being simple, suffered from low sensitivity and specificity. creative-proteomics.com The advent of chromatographic techniques marked a significant leap forward. High-performance liquid chromatography (HPLC) and gas chromatography (GC) became standard laboratory methods for separating and quantifying auxins with greater precision. researchgate.netscirp.org
Further advancements led to the coupling of chromatography with mass spectrometry (MS), resulting in powerful techniques like GC-MS and liquid chromatography-mass spectrometry (LC-MS). mdpi.comcreative-proteomics.com These methods offer high sensitivity and specificity, allowing for the simultaneous analysis of multiple hormones and their metabolites. d-nb.info Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is now a common and highly effective approach for quantifying auxins and their conjugates. mdpi.com
More recent innovations include the development of microextraction techniques such as dispersive liquid-liquid microextraction (DLLME), which, when combined with HPLC-fluorescence detection (HPLC-FLD), provides a powerful preconcentration method for extracting and enriching plant auxins from samples. acs.org The ongoing development of "hormonomics," the study of the full spectrum of hormones, continues to push the boundaries of analytical capabilities, employing sophisticated workflows for the untargeted analysis of plant growth regulators. f1000research.com
Table 1: Evolution of Analytical Techniques for Plant Growth Regulator Analysis
| Decade | Predominant Techniques | Key Characteristics |
| Pre-1970s | Bioassays, Colorimetric Methods | Low sensitivity and specificity, suitable for qualitative studies. creative-proteomics.com |
| 1970s-1980s | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Improved separation and quantification capabilities. researchgate.net |
| 1990s | Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and structural confirmation. creative-proteomics.com |
| 2000s | Liquid Chromatography-Mass Spectrometry (LC-MS), HPLC-ESI-MS/MS | High throughput, analysis of multiple hormones without derivatization. mdpi.com |
| 2010s-Present | UPLC-MS/MS, Dispersive Liquid-Liquid Microextraction (DLLME), Hormonomics | Ultra-high sensitivity, comprehensive profiling of the hormonome. mdpi.comacs.orgf1000research.com |
Significance of this compound Research to Agricultural and Environmental Sciences
The research into this compound and its auxin-like properties holds considerable significance for both agricultural production and environmental science.
Agricultural Significance:
In agriculture, the primary value of this compound lies in its ability to enhance crop yield and quality. researchgate.net Its application can lead to:
Improved Fruit Set: this compound can induce parthenocarpy (fruit development without fertilization), leading to the formation of seedless or near-seedless fruits and improving the fruit-setting rate, especially in adverse weather conditions. researchgate.netgoogle.com
A study on sweet cherries showed that the related auxin, 4-CPA, significantly increased fruit set in certain cultivars. researchgate.net Similarly, research on mangoes has explored the use of 4-CPA to improve fruit set and quality. ekb.eg These findings underscore the potential of auxin-like regulators, including this compound, to address challenges in fruit production.
Environmental Science Significance:
From an environmental perspective, the study of synthetic plant growth regulators like this compound is crucial for understanding their fate and impact in the ecosystem. This compound is a known chemical transformation product of the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). wikipedia.orgherts.ac.uk The degradation of MCPA in the soil can lead to the formation of this compound through the hydroxylation of its methyl group. wikipedia.org
Therefore, research in environmental science investigates the persistence, mobility, and potential ecotoxicity of this compound. herts.ac.uk It is known to be highly soluble in water, which suggests a potential for movement within the soil. herts.ac.ukherts.ac.uk Understanding the environmental behavior of such compounds is essential for assessing risks and ensuring sustainable agricultural practices. reading.ac.ukumces.edu The development of analytical methods to detect trace amounts of these compounds in environmental samples is a key area of this research.
Table 2: Research Findings on the Effects of this compound and Related Auxins
| Crop | Plant Growth Regulator | Observed Effects | Reference |
| Eggplant | This compound | Higher marketable yield compared to 4-CPA and CPPU. researchgate.net | researchgate.net |
| Tomato, Eggplant | This compound | Promotes fruit setting and uniform fruit size. guidechem.com | guidechem.com |
| Tomato, Fruit Vegetables | This compound (in combination) | Induces parthenocarpy, improves fruit-setting rate and fruit quality. google.com | google.com |
| Sweet Cherry ('Bing', 'Tieton') | 4-CPA | Increased fruit set by 53% and 36%, respectively. researchgate.net | researchgate.net |
| Mango ('Keitt') | 4-CPA | Investigated for influence on fruit set, yield, and quality. ekb.eg | ekb.eg |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUTGDCLVIVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213294 | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-63-6 | |
| Record name | Cloxyfonac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloxyfonac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLOXYFONAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cloxyfonac As a Modulator of Plant Physiological Processes
Elucidating the Mechanisms of Plant Growth Regulation by Cloxyfonac
The regulatory effects of this compound on plant development stem from its interaction with fundamental hormonal pathways. Its ability to mimic natural plant hormones and influence their transport systems is central to its function.
Auxin-Mimetic and Auxin-Transport Influences of this compound
This compound is recognized for its auxin-mimetic properties, meaning it can imitate the effects of auxin, a critical class of plant hormones that governs numerous aspects of plant growth. googleapis.com Auxins, with indole-3-acetic acid (IAA) being the most prevalent naturally occurring form, are instrumental in processes such as cell elongation, division, and differentiation. eagri.orgusp.br They move through the plant via a specialized polar transport system, which involves auxin influx and efflux carrier proteins, creating concentration gradients that guide development. usp.brwikipathways.orguu.nl The directionality of this transport is determined by the asymmetric placement of efflux carriers, such as PIN proteins, on the plasma membranes of cells. usp.bruniversiteitleiden.nl By acting as an auxin mimic, this compound can intervene in these processes, thereby modulating plant growth and development.
This compound-Induced Phenotypic Plasticity in Plant Development
The ability of a single genotype to produce different phenotypes in response to varying environmental conditions is termed phenotypic plasticity. nih.govwesleyan.eduusp.br This adaptive trait is fundamental to how plants cope with their surroundings and is evident in variations in morphology, physiology, and reproductive strategies. nih.govusp.br Plant growth regulators like this compound can induce phenotypic plasticity by altering the internal hormonal environment, thereby influencing developmental pathways. nih.gov This can manifest as changes in biomass allocation, where the distribution of resources to leaves, stems, and roots is adjusted, or as modifications in reproductive timing and output. wesleyan.eduusp.brresearchgate.net The capacity for such plastic responses is a key mechanism through which plants can optimize their growth and reproductive success under different conditions. usp.brwur.nl
Quantitative Analyses of this compound Impacts on Vegetative and Reproductive Development
Research into the effects of this compound has provided quantitative data on its influence on key aspects of plant growth, from the initiation of fruit to the development of vegetative structures.
Studies on Fruit Set Induction and Developmental Trajectories
This compound is notably utilized to manage fruit set and size. herts.ac.ukherts.ac.uk The development of fruit is a complex process regulated by a network of phytohormones, with auxins playing a central role. mdpi.com By mimicking auxin, this compound can stimulate the initial stages of fruit development, leading to an increased number of fruits that reach maturity.
Table 1: Effect of this compound on Fruit Set in Tomato Plants This table is a hypothetical representation based on the described effects of this compound and does not represent actual experimental data.
| Treatment | Number of Flowers | Number of Fruits Set | Fruit Set Percentage (%) |
|---|---|---|---|
| Control | 100 | 35 | 35 |
| This compound | 100 | 65 | 65 |
Research on Vegetative Organogenesis and Biomass Allocation
The influence of this compound extends to vegetative growth, affecting processes like organ formation (organogenesis) and the distribution of biomass. ethernet.edu.et As an auxin-like substance, it can impact root development, stem elongation, and leaf production. The allocation of biomass to different plant organs is a critical aspect of a plant's response to its environment and internal hormonal signals. researchgate.net For example, a shift in the hormonal balance can lead to a greater allocation of resources to root growth over shoot growth, or vice versa.
Table 2: Influence of this compound on Biomass Allocation in Young Soybean Plants This table is a hypothetical representation based on the described effects of this compound and does not represent actual experimental data.
| Treatment | Root Dry Weight (g) | Shoot Dry Weight (g) | Root-to-Shoot Ratio |
|---|---|---|---|
| Control | 2.5 | 5.0 | 0.50 |
| This compound | 3.2 | 4.8 | 0.67 |
Biochemical and Molecular Mechanisms of Cloxyfonac Action
Cellular and Subcellular Localization of Cloxyfonac and Its Active Metabolites
Information specifically detailing the cellular and subcellular localization of this compound and its active metabolites is limited in the provided search results. However, as a compound with auxin-like activity, it is likely to be transported within plant tissues to target sites where auxin signaling occurs. Natural auxins are known to be transported both polarly (directional transport) and non-polarly within plants.
This compound is identified as a metabolite of MCPA and MCPB, formed through biodegradation in soils and within plants wikipedia.orgnih.govnih.gov. One proposed pathway for MCPA degradation involves the hydroxylation of the methyl group, yielding this compound wikipedia.org. This suggests that this compound can be present within plant cells as a result of the metabolism of other compounds.
Identification of Molecular Targets and Binding Interactions of this compound
As a compound with auxin-like effects, this compound is expected to interact with molecular targets involved in auxin perception and signaling pathways in plants guidechem.com. The mechanism of action of phenoxy herbicides, which are also synthetic auxins, involves disrupting hormone balance and protein synthesis by acting at multiple sites in a plant nih.gov. Synthetic auxins are characterized by having a strong negative charge on the carboxyl group of the side chain, separated from a weaker positive charge on the ring structure by a specific distance, which is thought to be important for their interaction with auxin receptors google.com.
Receptor-Ligand Interactions and Signal Transduction Pathways
The auxin signaling pathway in plants involves the perception of auxin by specific receptor proteins, which then triggers a cascade of events leading to changes in gene expression and cellular responses. While the exact receptor(s) that this compound interacts with are not explicitly identified in the search results, its classification as an auxin-like plant growth regulator strongly implies interaction with components of the auxin perception and signal transduction machinery guidechem.com.
Natural auxin (IAA) stimulates the uptake of sugars into ovary tissues, suggesting an interaction with transport mechanisms or signaling pathways that influence nutrient uptake researchgate.net. This stimulation of sugar uptake by IAA indicates a link between auxin signaling and metabolic processes researchgate.net.
Gene Expression Modulation in Response to this compound Exposure
Auxins are known to modulate gene expression, leading to changes in the synthesis of proteins involved in growth and development. The mechanism of action of phenoxy herbicides, including their auxin-like effects, involves disrupting protein synthesis nih.gov. This disruption is a consequence of altered gene expression patterns mediated by the auxin signaling pathway.
While specific details on how this compound directly modulates gene expression are not provided, its activity as a plant growth regulator with auxin-like effects suggests it influences the transcription of genes responsive to auxin. This modulation of gene expression is a key aspect of how auxins exert their effects on plant growth and development.
Enzymatic Pathways Involved in this compound-Mediated Responses
This compound's influence on plant growth and development is mediated through its interaction with enzymatic pathways that are regulated by auxin signaling.
Roles in Primary Metabolism Regulation
Auxins are known to influence primary metabolism in plants. For instance, indole-3-acetic acid (IAA) stimulates the activation of sucrose-metabolizing enzymes, such as acid invertase, and also promotes the uptake of sugars like sucrose (B13894), glucose, and fructose (B13574) researchgate.net. Sucrose, in turn, can stimulate the activity of sucrose synthase (SS) researchgate.net. These findings highlight the intricate link between auxin signaling and the regulation of carbohydrate metabolism, a central component of primary metabolism.
Given that this compound exhibits auxin-like effects, it is plausible that it influences similar enzymatic pathways involved in primary metabolism regulation, particularly those related to sugar metabolism and transport.
Investigations into this compound's Role as a Transformation Product in Biological Systems
Investigations into the environmental fate and metabolism of certain phenoxy herbicides have identified this compound as a significant transformation product in biological systems, particularly in soil and potentially in animals. herts.ac.ukherts.ac.uknih.govherts.ac.uknih.gov
This compound is recognized as a known environmental transformation product of both MCPA (2-methyl-4-chlorophenoxyacetic acid) and MCPB (2-methyl-4-chlorophenoxybutyric acid). nih.govherts.ac.uknih.gov
In the context of MCPA biodegradation in soils, a key pathway leading to the formation of this compound involves the hydroxylation of the methyl group present on the aromatic ring of MCPA. wikipedia.org This biochemical transformation yields 4-Chloro-2-hydroxymethylphenoxyacetic acid, which is this compound. wikipedia.org This process can be facilitated by the enzymatic activity of soil microorganisms. Specifically, an α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene found in certain soil bacteria, has been demonstrated to catalyze this type of reaction in the degradation of MCPA. wikipedia.org
Studies on the metabolism of MCPB in soil have also identified this compound as a metabolite. herts.ac.uk In one investigation, this compound was detected as a minor fraction of the transformation products, with an estimated maximum occurrence fraction of 0.095. herts.ac.uk The formation of this compound from MCPB likely involves a different metabolic route compared to MCPA, potentially including beta-oxidation of the butyric acid side chain followed by further transformation.
The presence of this compound as a metabolite has also been noted in animal systems, specifically in rats, in addition to its occurrence in soil. herts.ac.ukherts.ac.uk This indicates that biological transformation pathways leading to this compound formation are not limited to microbial degradation in the environment but can also occur within living organisms.
The following table summarizes the identified parent compounds from which this compound is known to be a transformation product:
| Parent Compound | Transformation Medium | Estimated Maximum Occurrence Fraction |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | Soil | Not specified |
| MCPB (2-methyl-4-chlorophenoxybutyric acid) | Soil | 0.095 (Minor fraction) |
Ecological and Environmental Dynamics of Cloxyfonac
Environmental Fate and Persistence Studies of Cloxyfonac in Varied Ecosystems
The environmental fate of a chemical refers to its transport and transformation in the environment. epa.gov For this compound, its persistence and movement through different ecosystems are key areas of study.
Soil Degradation Pathways and Half-Life Determination
The breakdown of chemical compounds in soil is a critical process influencing their persistence. mdpi.com For phenoxy herbicides like those related to this compound, microbial degradation is a primary transformation pathway. canada.ca The half-life of a compound, the time it takes for its concentration to reduce by half, is a key metric in these studies. usda.govepa.gov
Factors Influencing Herbicide Degradation in Soil
| Factor | Influence on Degradation |
|---|---|
| Soil Type | Organic matter content can affect sorption and availability for degradation. canada.ca |
| pH | Neutral pH often favors more rapid microbial degradation compared to acidic conditions. canada.ca |
| Moisture | Adequate moisture is essential for microbial activity and subsequent degradation. canada.ca |
| Temperature | Higher temperatures generally increase the rate of microbial degradation. usda.gov |
| Microbial Population | The presence of microorganisms adapted to degrading the specific compound significantly accelerates the process. nih.gov |
Aquatic System Fate and Transport Mechanisms
The movement and persistence of chemicals in aquatic environments are governed by processes such as hydrolysis, photolysis, and biodegradation. mdpi.com this compound is highly soluble in water, which suggests a potential for transport within aquatic systems. herts.ac.uk
In aquatic environments, the degradation of phenoxy herbicides can be influenced by factors like water chemistry and the presence of microbial populations. mdpi.com While hydrolysis and photolysis are generally not considered major degradation routes for MCPA in water, biodegradation in aerobic aquatic systems is significant. canada.ca However, in anaerobic conditions, such as in sediment, the biodegradation of MCPA is reported to be negligible. canada.ca The transport of these compounds can also be influenced by their tendency to adsorb to sediment particles, although MCPA has not been shown to bind significantly to sediments. canada.caitrcweb.org
Photodegradation Kinetics and Products
Photodegradation, the breakdown of chemicals by light, can be a significant environmental fate process. ies-ltd.ch The rate of photodegradation often follows specific kinetic models, such as the pseudo-first-order model. mdpi.comresearchgate.net
For the related herbicide MCPA, photodegradation can occur through oxidation by hydroxyl radicals or positive electron holes. wikipedia.org The estimated half-life of MCPA due to photo-oxidation is approximately 2.2 days. canada.ca During the photodegradation of similar compounds, a variety of intermediate products can be formed. echemi.comscielo.br The efficiency of photodegradation can be influenced by the presence of photosensitizers and the wavelength of light. scielo.brchalcogen.ro
Biotransformation and Metabolite Formation of this compound
Biotransformation is the chemical alteration of a substance within a living organism. ies-ltd.ch this compound is known to be a metabolite formed from the degradation of other herbicides.
This compound as a Metabolite of MCPA and MCPB Degradation
This compound has been identified as a metabolite in the degradation pathways of the herbicides MCPA (4-chloro-2-methylphenoxyacetic acid) and MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). herts.ac.uknih.govwikipedia.orgnih.govwikipedia.org
The biological degradation of MCPA in soil can proceed through two main pathways. One involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol (B52076) (MCP). The other pathway is the hydroxylation of the methyl group, which results in the formation of this compound. wikipedia.org This degradation is often catalyzed by enzymes produced by soil microorganisms. wikipedia.orgasm.org
Similarly, MCPB, a phenoxybutyric herbicide, degrades in soil and plants. wikipedia.orgagropages.com In susceptible plants, MCPB undergoes β-oxidation to form MCPA, which can then be further degraded, potentially leading to the formation of this compound. agropages.com In soil, MCPB is also known to have this compound as a minor transformation product, with an estimated maximum occurrence fraction of 0.095. herts.ac.ukherts.ac.uk
Formation of this compound from Parent Herbicides
| Parent Herbicide | Degradation Pathway | Resulting Metabolite |
|---|---|---|
| MCPA | Hydroxylation of the methyl group | This compound wikipedia.org |
| MCPB | β-oxidation to MCPA, followed by degradation | This compound (minor fraction) herts.ac.ukherts.ac.uk |
Identification and Characterization of Subsequent Degradation Products
The degradation of this compound itself would lead to the formation of other chemical species. While specific studies detailing the full degradation pathway of this compound are limited, the degradation of structurally similar compounds provides insights into potential products.
The degradation of phenoxy herbicides like MCPA ultimately leads to the breakdown of the aromatic ring structure. agropages.com Following the initial transformation steps, further degradation typically involves hydroxylation of the aromatic ring and subsequent ring cleavage. nih.gov For MCPA, the major metabolite is 4-chloro-2-methylphenol (MCP). wikipedia.orgnih.gov Further anaerobic degradation of MCP can lead to the formation of 2-methylphenol and eventually phenol. nih.gov It is plausible that the degradation of this compound would follow a similar pattern, involving the breakdown of the phenoxyacetic acid structure.
Microbial Biotransformation Pathways and Responsible Microorganisms
The breakdown of chemical compounds in the environment is a critical process, often driven by microbial activity. In the case of this compound, its biotransformation is linked to the degradation of the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). One of the identified pathways for the biological degradation of MCPA in soils by plants and microorganisms involves the hydroxylation of the methyl group, which results in the formation of this compound, chemically known as (4-chloro-2-hydroxymethylphenoxy)acetic acid. wikipedia.org This process is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene found in certain soil microorganisms. wikipedia.org These soil-native bacteria are capable of utilizing MCPA as their sole carbon source. wikipedia.org
While specific microorganisms responsible for the direct biotransformation of this compound are not extensively detailed in the provided information, the broader context of xenobiotic degradation by microbial communities offers insights. Microbial biotransformation reactions are diverse and can be categorized into Phase I and Phase II reactions. csjmu.ac.in Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule. csjmu.ac.innih.gov Phase II reactions then conjugate these modified compounds with more polar molecules to facilitate their excretion. csjmu.ac.innih.gov
Microorganisms employ a wide array of enzymes to carry out these transformations. For instance, cytochrome P450 monooxygenases are known to be involved in the degradation of various xenobiotics, including chlorophenols, through hydroxylation and dehalogenation reactions. mdpi.com The degradation of complex organic molecules like cellulose (B213188) involves a diverse community of fungi, bacteria, and archaea that produce various enzymes, including cellulases. frontiersin.org
The ability of microorganisms to degrade pollutants is a key area of research for bioremediation. frontiersin.orgchemtech-us.com For example, several bacterial genera, including Pseudomonas, Raoultella, Bacillus, and Rhodococcus, have been identified as capable of degrading the structurally related compound diclofenac (B195802). mdpi.comnih.gov The degradation pathways for diclofenac involve hydroxylation, dechlorination, and the formation of various intermediates. mdpi.com This suggests that similar microbial processes and enzymatic systems could be involved in the breakdown of this compound in the environment.
Ecotoxicological Research and Environmental Risk Assessment of this compound
Ecotoxicology studies the adverse effects of chemical substances on biological organisms, populations, communities, and ecosystems. igminresearch.comresearchgate.net The environmental risk assessment of a compound like this compound involves evaluating its potential impact on non-target organisms in various environmental compartments.
Impact on Non-Target Organisms in Terrestrial Ecosystems
The impact of pesticides on non-target terrestrial organisms is a significant concern. google.com Terrestrial ecotoxicology studies are designed to assess the effects of chemicals on a range of organisms, including birds, beneficial arthropods like bees and predatory mites, earthworms, and soil microorganisms. smithers.comcriver.com
While specific studies on the direct impact of this compound on terrestrial non-target organisms are not detailed in the provided search results, the ecotoxicology of the related compound diclofenac has been investigated. For instance, exposure to diclofenac was found to reduce both survival and reproduction in the springtail Folsomia candida in a dose-dependent manner. nih.gov Transcriptome analysis of F. candida exposed to diclofenac indicated that development, growth, and immunity-related genes were significantly affected. nih.gov Such studies on structurally similar compounds can provide insights into the potential risks of this compound to soil invertebrates. The assessment of effects on soil microorganisms, such as through carbon and nitrogen transformation tests, is also a standard part of terrestrial ecotoxicology evaluations. criver.com
Effects on Aquatic Biota and Ecosystem Health
The contamination of aquatic environments with chemical compounds can have far-reaching consequences for ecosystem health. mephics.co.tz this compound is recognized as being very toxic to aquatic life, and care must be taken to prevent the contamination of water bodies. iloencyclopaedia.org Although it is considered to be biodegradable, which may mitigate long-term residual problems, its immediate toxicity is a concern. iloencyclopaedia.org
The ecotoxicity of the related compound diclofenac in aquatic systems has been more extensively studied. Diclofenac has been shown to have toxic effects on a variety of aquatic organisms, including microalgae, cladocerans (like Daphnia), and fish. mdpi.com Studies have reported a range of toxicity values for diclofenac in different aquatic species. mdpi.com For example, long-term exposure to diclofenac at environmentally realistic concentrations led to decreased biovolume of some macrophyte species, mortality of adult fish, and subsequent indirect effects on zooplankton and macroinvertebrate communities in a mesocosm experiment. researchgate.net The toxicity of diclofenac can also be influenced by environmental factors, such as photo-transformation, which can increase its toxicity. researchgate.net
The following table summarizes the acute toxicity of this compound to various aquatic organisms.
| Species | Exposure Duration | Endpoint | Value (mg/L) | Source |
| Oncorhynchus mykiss (Rainbow trout) | 96 hours | LC50 | 18.0 | herts.ac.uk |
| Daphnia magna (Water flea) | 48 hours | EC50 | 26.0 | herts.ac.uk |
| Pseudokirchneriella subcapitata (Green algae) | 72 hours | ErC50 | 1.8 | herts.ac.uk |
LC50: The concentration of a chemical which kills 50% of a sample population. EC50: The concentration of a drug that gives a half-maximal response. ErC50: The concentration that causes a 50% reduction in growth rate.
Assessment of Potential for Bioaccumulation and Biomagnification
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. igminresearch.com Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.
There is limited specific information available regarding the bioaccumulation and biomagnification potential of this compound itself. However, for the related compound diclofenac, its n-octanol/water partition coefficient (log Kow) of 4.51 suggests a potential for bioaccumulation in aquatic organisms. researchgate.net Despite this, some studies have shown that the bioconcentration factor (BCF) for diclofenac in fish can be relatively low, suggesting no significant bioconcentration. nih.gov For instance, one study determined that the BCF for diclofenac in rainbow trout remained below 10. nih.gov The ionizable nature of diclofenac means its partitioning behavior is pH-dependent, which can affect its bioaccumulation potential in the environment. nih.gov
Cloxyfonac in Interdisciplinary Research Paradigms
Synergistic and Antagonistic Interactions of Cloxyfonac with Other Agrochemicals
The performance of this compound can be significantly modified when applied in conjunction with other agricultural chemicals. Understanding these interactions is vital for designing effective and resource-efficient crop treatment protocols, as combinations can enhance desired effects or lead to unintended antagonistic outcomes. scielo.brcabidigitallibrary.org
The practice of mixing agrochemicals is common in agriculture to broaden the spectrum of activity and manage resistance. scielo.brcabidigitallibrary.org Interactions between chemicals can be classified as synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less), or additive (the effect is as expected from the sum). cabidigitallibrary.org For a plant growth regulator like this compound, which belongs to the auxin group (Group 4 herbicides), interactions with other chemical families are a key area of research. For instance, the combination of auxin herbicides with glyphosate (B1671968) has been shown to produce a synergistic effect in controlling certain weed species. scielo.br While specific public research on this compound combinations is limited, the principles of these interactions are well-established. A synergistic interaction could potentially allow for reduced application rates of both this compound and a partner herbicide, while an antagonistic interaction might inhibit the physiological action of this compound, reducing its efficacy in promoting fruit set or growth.
Table 1: Theoretical Interactions of a Plant Growth Regulator (PGR) with Other Agrochemicals
| Interaction Type | Interacting Agent | Potential Outcome for PGR Efficacy | Mechanism Example |
| Synergism | Systemic Herbicide (e.g., Glyphosate) | Enhanced | The herbicide may increase translocation, delivering more of the PGR to target tissues. scielo.br |
| Antagonism | Contact Herbicide | Reduced | Rapid tissue death caused by the contact herbicide can prevent the absorption and systemic movement of the PGR. cabidigitallibrary.org |
| Additive | Another Auxin-type PGR | Cumulative | The effects of both compounds on growth pathways accumulate without directly enhancing or inhibiting each other. |
The application of plant growth regulators can alter a plant's physiological and morphological state, which in turn influences its vulnerability to pests and diseases. For example, a patent exists for a composition containing this compound and eugenol, which is claimed to effectively prevent and treat plant diseases such as grey mold. google.com The mechanism by which a PGR like this compound can affect susceptibility is multifaceted. By stimulating cell growth and division, it may influence the thickness of the cell wall, which acts as a mechanical barrier to pathogens. pda.org.uk Furthermore, plant defense against herbivores and pathogens often relies on the production of secondary metabolites, such as phenolic compounds and terpenoids. nih.govnih.gov The hormonal balance of a plant, which is directly manipulated by this compound, plays a crucial role in regulating the synthesis of these defense compounds. nih.gov Therefore, an application of this compound could either trigger a heightened defense response or, conversely, create lush, tender growth that is more susceptible to certain pests.
Table 2: Potential Effects of this compound-Induced Physiological Changes on Plant Defense
| Physiological Change Induced by this compound | Potential Effect on Pest/Disease Susceptibility | Underlying Mechanism |
| Altered Cell Wall Structure | Increased Resistance | Thicker cell walls can form a more robust physical barrier against fungal penetration. pda.org.uk |
| Modified Secondary Metabolite Production | Increased or Decreased Resistance | May upregulate or downregulate the synthesis of natural antifungal or anti-herbivore compounds like phenolics. nih.gov |
| Stimulation of Rapid, Lush Growth | Increased Susceptibility | Tender new growth can be more palatable and easier for piercing-sucking insects to attack. |
| Changes in Plant Architecture | Altered Pest Environment | A denser canopy might create a microclimate more favorable to certain fungal diseases. |
Role of this compound in Integrated Crop Management Strategies
Integrated Crop Management (ICM) is a sustainable agricultural system that combines all suitable techniques and practices to optimize yield and quality while minimizing negative environmental and economic impacts. mdpi.com ICM emphasizes a holistic approach, incorporating cultural practices, biological control, and judicious chemical use. researchgate.netfao.org
This compound, as a plant growth regulator, fits into the ICM framework as a precision tool for managing crop development. Rather than being used prophylactically, its application would be based on crop monitoring and specific production goals, such as improving fruit set in tomatoes or aubergines. herts.ac.uk By ensuring a more uniform development of fruit, this compound can help optimize harvesting schedules, improve marketable yield, and enhance the efficiency of other inputs like water and fertilizers. fao.org In an ICM program, this compound would be used in concert with pest scouting, soil health management, and biodiversity conservation to build a resilient and productive farming system. mdpi.com
Theoretical Modeling and Computational Chemistry Approaches in this compound Research
Computational chemistry provides powerful tools for understanding how molecules like this compound function at an atomic level, enabling researchers to predict activity and guide the design of new compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov For a class of compounds like the phenoxyacetic auxins, to which this compound belongs, QSAR models can be developed to predict their plant growth-regulating potency. Researchers would synthesize a series of related molecules and measure their biological activity. These data are then correlated with calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity). The resulting QSAR model can identify the key structural features required for high activity, allowing for the virtual design and screening of novel, potentially more effective, growth regulators before undertaking their actual chemical synthesis. nih.gov
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and its protein target. bohrium.comresearchgate.net For synthetic auxins, the primary targets are co-receptor complexes involving proteins like TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box).
Molecular docking predicts the most likely binding pose of this compound within the active site of its receptor. frontiersin.org This is followed by MD simulations, which model the movement of atoms in the complex over time, providing insights into the stability of the interaction and the specific forces (e.g., hydrogen bonds, hydrophobic interactions) that hold the ligand in place. nih.gov These simulations are crucial for elucidating the precise mechanism of action, explaining why this compound triggers an auxin response, and providing a structural basis for designing new molecules with improved binding affinity and specificity.
Advanced Methodologies in Cloxyfonac Research
Analytical Chemistry Techniques for Cloxyfonac Detection and Quantification
The detection and quantification of this compound, a phenoxy carboxylic acid compound, relies on established analytical chemistry techniques, particularly chromatographic methods. These methods are essential for monitoring its presence in environmental samples, agricultural products, and for quality control in formulations. While specific validated methods for this compound are not extensively detailed in numerous publications, the approaches are analogous to those used for other herbicides of the same chemical class.
Commonly employed techniques for the analysis of phenoxy acid herbicides include:
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating this compound from complex matrices. nih.govnih.gov HPLC systems are often coupled with various detectors for quantification.
Gas Chromatography (GC): GC is another powerful separation technique, especially for volatile compounds or those that can be made volatile through derivatization. nih.govanalis.com.my
Mass Spectrometry (MS): Often used in tandem with chromatography (LC-MS or GC-MS), mass spectrometry provides high sensitivity and selectivity, allowing for definitive identification and quantification of this compound, even at trace levels. nih.govresearchgate.net Techniques like tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring specific fragmentation patterns of the molecule. indexcopernicus.com
Sample preparation is a critical step before instrumental analysis. Techniques such as solid-phase extraction (SPE) are frequently used to clean up samples and concentrate the analyte from complex matrices like water or soil, ensuring a more accurate measurement. mdpi.com The following table summarizes the key analytical methods applicable to this compound and similar compounds.
| Technique | Detector | Purpose | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | UV, Diode Array (DAD), Mass Spectrometry (MS) | Separation and Quantification | Versatile, suitable for non-volatile compounds. nih.gov |
| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Separation and Quantification | High resolution for volatile compounds. analis.com.my |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole (QqQ), Time-of-Flight (TOF) | Identification and Trace Quantification | High sensitivity and specificity. indexcopernicus.commdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Selective Detector (MSD) | Identification and Quantification | Robust and provides structural information. nih.gov |
Omics Approaches in Deciphering this compound Responses (e.g., Transcriptomics, Proteomics, Metabolomics)
"Omics" technologies offer a powerful, systems-level view of the biological responses of an organism to a chemical stressor. nih.gov These approaches analyze the entire collection of a specific type of molecule (e.g., genes, proteins, metabolites) to understand the mechanisms of action and effects of a compound. nih.govfrontiersin.org
Transcriptomics studies the complete set of RNA transcripts, revealing which genes are activated or deactivated in response to exposure. scispace.comcdc.gov
Proteomics analyzes the entire complement of proteins, providing insight into the functional changes occurring within the cell. nih.gov
Metabolomics examines the complete set of small-molecule metabolites, offering a snapshot of the organism's physiological state. nih.gov
Despite the potential of these technologies to elucidate the mode of action of plant growth regulators, a review of available scientific literature indicates a significant gap in research specifically applying transcriptomics, proteomics, or metabolomics to study the responses of plants or other organisms to this compound. While general frameworks for using omics in toxicology and for understanding phytotoxin impacts exist, dedicated studies detailing the gene expression, protein, or metabolic profiles altered by this compound specifically have not been identified. nih.govscispace.com
Application of Isotopic Tracers in this compound Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com It often employs isotopic tracers—molecules in which one or more atoms have been replaced by a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). nih.govmdpi.com By tracking the path of these labeled atoms through metabolic pathways, researchers can map out and quantify the flow of metabolites, providing a dynamic view of cellular metabolism. nih.govnih.gov This approach is invaluable for understanding how a xenobiotic compound is processed (metabolized) by an organism. nih.gov
However, there is no specific research documented in the available literature on the use of isotopic tracers for the metabolic flux analysis of this compound. Such studies would involve synthesizing ¹³C-labeled this compound and tracking its breakdown products and their integration into the metabolic networks of a target organism, but this work has not been published.
Action Research and Participatory Approaches in Agricultural Contexts
Action research and participatory approaches are methodologies that emphasize collaboration between researchers and stakeholders, such as farmers, to find practical solutions to real-world problems. nih.govcolostate.edu In an agricultural context, this could involve farmers participating in the design and implementation of on-farm trials to test the efficacy of a product like this compound under local conditions, adapt its use to specific farming systems, or identify practical challenges. uwi.eduresearchgate.net This collaborative process ensures that research is relevant and that the solutions developed are practical and more likely to be adopted. nih.govcornell.edu
A search of agricultural and scientific databases reveals no specific studies employing action research or participatory methods in the context of this compound use. While these approaches are widely used in sustainable agriculture and for evaluating various farming technologies, their application to research involving this particular plant growth regulator is not documented in the literature.
Emerging Research Frontiers and Knowledge Gaps Regarding Cloxyfonac
Unraveling Novel Cloxyfonac-Induced Biological Pathways
Research into the biological pathways influenced by this compound is an active area of investigation. As a plant growth regulator, this compound is known to modify plant hormone activity herts.ac.uk. Studies have explored its effects on fruit set and development in crops like eggplant, where it has shown comparable results to other plant growth regulators such as 4-CPA researchgate.net. One study indicated that this compound at a specific concentration (490 mg/L) resulted in higher marketable yield in eggplant compared to other treatments researchgate.net.
Beyond its intended effects on target plants, understanding the complete spectrum of biological interactions is crucial. For instance, this compound is also identified as a chemical transformation product herts.ac.uk. Research into the biodegradation of related compounds, such as MCPA, has revealed pathways involving the hydroxylation of methyl groups, yielding this compound wikipedia.org. This suggests that this compound can exist as a metabolite in the environment, arising from the breakdown of other substances herts.ac.uk. Investigations into these metabolic pathways, potentially catalyzed by soil microorganisms containing specific genes like tfdA, could shed light on the environmental fate and persistence of this compound itself wikipedia.org.
Investigation of this compound under Climate Change Scenarios
The behavior and impact of chemical compounds in agricultural systems are increasingly being studied under projected climate change scenarios, which involve alterations in temperature, precipitation patterns, and extreme weather events europa.euun.orgnoaa.gov. While direct research specifically on this compound's fate and effects under various climate change conditions is limited in the provided search results, the broader context of pesticide behavior under such scenarios highlights critical research gaps.
Climate change can influence the environmental fate of pesticides through altered degradation rates, mobility in soil and water, and potential for volatilization and drift herts.ac.ukun.orgnoaa.gov. Changes in temperature and water availability can affect soil microbial activity, which is crucial for the biodegradation of compounds like this compound wikipedia.orgun.org. Increased frequency and intensity of rainfall events could lead to greater runoff and potential contamination of aquatic ecosystems noaa.goveuropa.eu. Conversely, increased drought could impact the transport and availability of this compound in soil un.org.
Furthermore, the sensitivity of organisms to chemical stressors can be altered by climate change factors such as temperature and pH shifts researchgate.netnih.gov. Research on other chemicals, like diclofenac (B195802), has shown that increased temperature can influence biotransformation processes in aquatic organisms researchgate.net. Therefore, understanding how climate change-induced environmental shifts might affect the persistence, mobility, and toxicity of this compound to non-target organisms represents a significant emerging research frontier.
Development of Sustainable Management Practices for this compound Application and Environmental Remediation
The development of sustainable management practices for pesticide application and environmental remediation is a critical area of research aimed at minimizing the environmental footprint of agricultural chemicals worldbank.orgworldbank.org. While the provided information does not detail specific sustainable practices for this compound, it highlights the broader context of sustainable pest management and environmental remediation techniques applicable to agricultural landscapes.
Sustainable management practices often emphasize integrated pest management (IPM) strategies that prioritize biological and environmental control methods and reduce reliance on synthetic chemical pesticides worldbank.org. This includes evaluating pest problems, considering cropping history, and assessing site characteristics to minimize leaching or runoff worldbank.org. Applying pesticides only when economically justified, based on economic thresholds, is also a key component worldbank.org.
In terms of environmental remediation, research is exploring various techniques for cleaning up contaminated soil and water, including biological, chemical, and physical methods mdpi.comresearchgate.net. Bioremediation, which utilizes living organisms to degrade pollutants, is considered an environmentally friendly approach mdpi.comresearchgate.net. Nanoremediation and advanced oxidation techniques are also being investigated for their potential in degrading organic pollutants mdpi.comnih.gov. Future research specific to this compound could focus on developing targeted bioremediation strategies or identifying effective physical or chemical methods for its removal from contaminated matrices.
Interrogating Long-Term Ecological Consequences of this compound Presence in Agricultural Landscapes
The long-term ecological consequences of the presence of chemicals like this compound in agricultural landscapes are a subject of growing concern europa.euchathamhouse.orgnih.gov. Agricultural intensification, often involving the use of plant growth regulators and herbicides, can lead to the degradation of land, water, and ecosystems, contributing to biodiversity loss europa.euchathamhouse.org. While specific long-term studies on this compound's ecological impact were not prominently featured in the search results, the general principles regarding pesticide impact on agricultural ecosystems are relevant.
The presence of pesticides in agricultural landscapes can affect non-target organisms, disrupt ecological interactions, and reduce biodiversity europa.euchathamhouse.orgnih.gov. This includes potential impacts on soil microorganisms, aquatic life, and beneficial insects herts.ac.ukwikipedia.orgchathamhouse.org. The persistence and mobility of this compound in the environment are key factors determining its potential for long-term ecological effects herts.ac.uk. Although information on this compound's environmental persistence is noted as unavailable in one source herts.ac.uk, understanding its degradation pathways and potential for accumulation in soil and water is crucial for assessing long-term risks.
Future research should focus on monitoring this compound levels in various environmental compartments within agricultural landscapes over extended periods. Studies are needed to evaluate its chronic toxicity to a range of non-target species and assess its potential to disrupt ecosystem functions, such as nutrient cycling and pollination, which are vital for the sustainability of agricultural systems europa.eufrontiersin.org. Understanding these long-term consequences is essential for developing informed policies and practices to mitigate potential ecological risks associated with this compound use.
Q & A
Q. What interdisciplinary approaches enhance understanding of this compound's interactions in agricultural systems?
- Methodological Answer : Integrate agronomy (crop yield metrics), analytical chemistry (residue analysis), and ecology (biodiversity assessments). Collaborative studies should align protocols across disciplines, e.g., standardized sampling grids for spatial analysis. Data sharing platforms (e.g., Figshare) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
